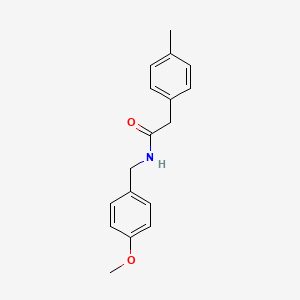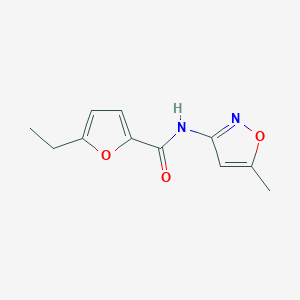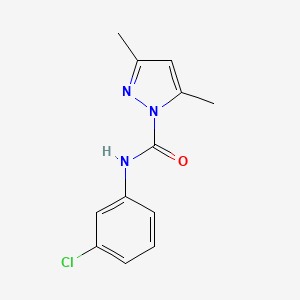
N-(4-methoxybenzyl)-2-(4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxybenzyl)-2-(4-methylphenyl)acetamide, also known as Fasoracetam, is a nootropic drug that has gained significant attention in recent years due to its potential therapeutic benefits. Fasoracetam belongs to the racetam family of drugs, which are known for their cognitive-enhancing effects.
Mecanismo De Acción
N-(4-methoxybenzyl)-2-(4-methylphenyl)acetamide works by modulating the activity of several neurotransmitters in the brain, including glutamate, GABA, and acetylcholine. It has been shown to increase the release of GABA, which is an inhibitory neurotransmitter that helps to regulate brain activity. This compound also increases the density of metabotropic glutamate receptors, which are involved in learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It increases the density of GABA receptors and enhances GABA release, which can lead to a decrease in anxiety and an increase in relaxation. This compound also increases the density of metabotropic glutamate receptors, which can improve cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(4-methoxybenzyl)-2-(4-methylphenyl)acetamide in lab experiments is that it has a relatively low toxicity profile and is well-tolerated in humans. However, one limitation is that it can be difficult to obtain in large quantities, which can make it challenging to conduct large-scale experiments.
Direcciones Futuras
There are several future directions for research on N-(4-methoxybenzyl)-2-(4-methylphenyl)acetamide. One area of interest is its potential use in treating cognitive impairment associated with aging. Another area of interest is its potential use in treating psychiatric disorders such as depression and schizophrenia. Additionally, further research is needed to determine the long-term effects of this compound use and its safety profile.
Conclusion:
This compound is a nootropic drug that has gained significant attention in recent years due to its potential therapeutic benefits. It works by modulating the activity of several neurotransmitters in the brain and has been shown to improve cognitive function and memory. While there are some limitations to its use in lab experiments, this compound has several potential applications in the field of neuroscience and warrants further research.
Métodos De Síntesis
N-(4-methoxybenzyl)-2-(4-methylphenyl)acetamide can be synthesized through a multi-step process. The first step involves the reaction of 4-methoxybenzylamine with 4-methylbenzoyl chloride to form 4-methoxybenzyl-4-methylbenzoate. The second step involves the reduction of the ester group using lithium aluminum hydride to form 4-methoxybenzyl-4-methylbenzyl alcohol. The final step involves the reaction of the alcohol with acetic anhydride to form this compound.
Aplicaciones Científicas De Investigación
N-(4-methoxybenzyl)-2-(4-methylphenyl)acetamide has been studied extensively for its potential therapeutic benefits. It has been shown to improve cognitive function, particularly in individuals with cognitive impairment. This compound has also been studied for its potential use in treating attention deficit hyperactivity disorder (ADHD) and anxiety disorders.
Propiedades
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-13-3-5-14(6-4-13)11-17(19)18-12-15-7-9-16(20-2)10-8-15/h3-10H,11-12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWXYVRULAIRBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-methylphenyl)acetamide](/img/structure/B5697280.png)


![5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5697311.png)
![4-({[5-(4-fluorophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5697312.png)
![ethyl 4,5-dimethyl-2-{[3-(4-methylphenyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B5697315.png)
![2-(4-phenyl-1,3-thiazol-2-yl)-1,2,4-triazaspiro[4.4]nonane-3-thione](/img/structure/B5697329.png)


![{4-[(4-bromobenzyl)oxy]-3-chlorophenyl}methanol](/img/structure/B5697345.png)
![1-(4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5697352.png)


